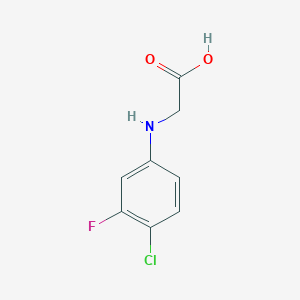

2-((4-Chloro-3-fluorophenyl)amino)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 2-((4-chloro-3-fluorophényl)amino)acétique est un composé organique qui présente un noyau phényle substitué par un chlore et un fluor lié à une fraction d’acide aminoacétique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide 2-((4-chloro-3-fluorophényl)amino)acétique implique généralement la réaction de la 4-chloro-3-fluoroaniline avec l’acide chloroacétique en conditions basiques. La réaction se déroule par substitution nucléophile, où le groupe amino de l’aniline attaque le carbone de l’acide chloroacétique, déplaçant l’ion chlorure.

Méthodes de production industrielle : En milieu industriel, la synthèse peut être mise à l’échelle en utilisant des conditions de réaction similaires, mais avec des paramètres optimisés pour assurer un rendement et une pureté élevés. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et la sécurité du processus de production.

Types de réactions :

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe amino, conduisant à la formation de dérivés nitroso ou nitro.

Réduction : Les réactions de réduction peuvent convertir les dérivés nitro en forme amino.

Substitution : Le noyau aromatique peut participer à des réactions de substitution électrophile, telles que l’halogénation ou la nitration, en raison de la présence de groupes attracteurs d’électrons.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrogénation catalytique peuvent être utilisés.

Substitution : Des réactifs tels que le brome ou l’acide nitrique sont utilisés pour l’halogénation et la nitration, respectivement.

Principaux produits :

Oxydation : Formation de dérivés nitroso ou nitro.

Réduction : Régénération du groupe amino.

Substitution : Composés aromatiques halogénés ou nitrés.

4. Applications de la recherche scientifique

L’acide 2-((4-chloro-3-fluorophényl)amino)acétique a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Le composé peut être utilisé dans l’étude des interactions enzymatiques et comme inhibiteur potentiel dans les tests biochimiques.

Industrie : Le composé peut être utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés spécifiques.

Applications De Recherche Scientifique

2-((4-Chloro-3-fluorophenyl)amino)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

Le mécanisme d’action de l’acide 2-((4-chloro-3-fluorophényl)amino)acétique implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La présence des groupes chlore et fluor peut améliorer son affinité de liaison et sa spécificité. Le composé peut inhiber l’activité enzymatique en se liant au site actif ou aux sites allostériques, modulant ainsi les voies biochimiques impliquées.

Composés similaires :

- Acide 2-chloro-6-fluorophénylacétique

- Acide 2-fluorophénylacétique

- Acide 3-chloro-4-fluorophénylacétique

Comparaison : L’acide 2-((4-chloro-3-fluorophényl)amino)acétique est unique en raison de la présence de substituants chlore et fluor sur le noyau phényle, ce qui peut influencer considérablement sa réactivité chimique et son activité biologique. Comparé à des composés similaires, il peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes, ce qui en fait un composé précieux pour des applications spécifiques en chimie médicinale et en science des matériaux.

Comparaison Avec Des Composés Similaires

- 2-Chloro-6-fluorophenylacetic acid

- 2-Fluorophenylacetic acid

- 3-Chloro-4-fluorophenylacetic acid

Comparison: 2-((4-Chloro-3-fluorophenyl)amino)acetic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Propriétés

Formule moléculaire |

C8H7ClFNO2 |

|---|---|

Poids moléculaire |

203.60 g/mol |

Nom IUPAC |

2-(4-chloro-3-fluoroanilino)acetic acid |

InChI |

InChI=1S/C8H7ClFNO2/c9-6-2-1-5(3-7(6)10)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |

Clé InChI |

PSSNPSGGLYDYNJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1NCC(=O)O)F)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11897457.png)

![4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene](/img/structure/B11897478.png)

![2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B11897490.png)

![3-Azaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B11897521.png)

![1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-](/img/structure/B11897537.png)